(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
Overview
Description
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom bonded to a dioxaborolane ring, with a prop-1-en-1-yl substituent, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Compounds with similar structures have been shown to inhibit the activation of stat3 . This inhibition can lead to a reduction in the transcription of STAT3-dependent genes, which can affect various cellular processes.
Biochemical Pathways
The stat3 pathway, which could be a potential target of this compound, plays a significant role in various biochemical pathways, including those involved in cell growth, apoptosis, and inflammation .
Pharmacokinetics
Fluorine substitution, which is a common modification in similar compounds, generally increases bioactivity, chemical and metabolic stabilization of the compounds by affecting logp and/or pka and steric properties of compounds .
Result of Action
Inhibition of the stat3 pathway, which could be a potential result of this compound’s action, can lead to a reduction in inflammation and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an alkene under specific conditions. One common method is the hydroboration of alkenes using borane reagents, followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to yield boron-containing alcohols or hydrocarbons.
Substitution: The prop-1-en-1-yl group can be substituted with other functional groups through various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted dioxaborolane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules, owing to its ability to interact with biological targets.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms selectively accumulate in tumor cells and are irradiated with neutrons to destroy the cancerous tissue.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: The E-isomer of the compound, differing in the spatial arrangement of the prop-1-en-1-yl group.
4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: A similar compound with a vinyl group instead of the prop-1-en-1-yl group.
4,4,5,5-Tetramethyl-2-(allyl)-1,3,2-dioxaborolane: Another related compound with an allyl group.
Uniqueness
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific (Z)-configuration, which imparts distinct reactivity and selectivity in chemical reactions. This configuration allows for the formation of specific products that may not be accessible with other isomers or similar compounds, making it a valuable reagent in synthetic chemistry and various applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMASWDWLENMV-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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